Iamin (TN)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

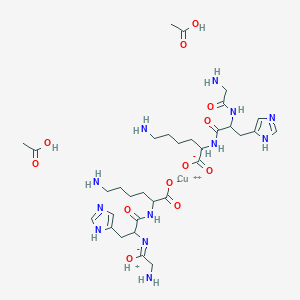

Iamin (TN) is a human growth factor known for its multiple wound-healing properties. It is particularly effective in accelerating the healing of superficial wounds and has been studied extensively for its role in tissue repair and regeneration . The compound is a tripeptide consisting of glycine, histidine, and lysine, and it exhibits superoxide dismutase-like activity, which contributes to its tissue-protective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iamin is synthesized through the crystallization of a peptide-copper complex. The optimal healing properties are achieved with a ratio of 0.50 to 0.75 copper atoms per tripeptide molecule . The synthesis involves the following steps:

Peptide Synthesis: The tripeptide Gly-L-His-L-Lys is synthesized using standard peptide synthesis techniques.

Copper Complex Formation: The peptide is then complexed with copper ions to form the peptide-copper complex.

Industrial Production Methods: Industrial production of Iamin involves large-scale peptide synthesis followed by copper complexation. The process is optimized to ensure a consistent ratio of copper to peptide, which is crucial for the compound’s efficacy in wound healing .

Chemical Reactions Analysis

Types of Reactions: Iamin primarily undergoes complexation reactions with metal ions, particularly copper. This complexation is essential for its biological activity .

Common Reagents and Conditions:

Copper Salts: Used for complexation with the tripeptide.

Buffer Solutions: Phosphate-buffered saline is commonly used to maintain the stability of the complex.

Major Products: The primary product of these reactions is the peptide-copper complex, which exhibits enhanced wound-healing properties .

Scientific Research Applications

Iamin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Wound Healing: Iamin is extensively used in research focused on accelerating wound healing and tissue regeneration.

Cellular Studies: It is used to study the effects of growth factors on cell proliferation and differentiation.

Medical Applications: Iamin is being investigated for its potential use in treating chronic wounds, burns, and ulcers.

Industrial Applications: The compound is used in the development of advanced wound care products and medical devices.

Mechanism of Action

Iamin exerts its effects through several mechanisms:

Superoxide Dismutase-Like Activity: The compound mimics the activity of superoxide dismutase, protecting tissues from oxidative damage.

Chemoattractant Actions: Iamin attracts cells critical to the healing process, such as macrophages, monocytes, and capillary endothelial cells.

Erythropoietin Induction: In animal studies, Iamin has been shown to increase levels of erythropoietin, a hormone that stimulates red blood cell production.

Comparison with Similar Compounds

Copper Peptides: Similar to Iamin, copper peptides are known for their wound-healing properties and are used in various skin care products.

Growth Factors: Other growth factors, such as epidermal growth factor and fibroblast growth factor, also play roles in wound healing and tissue regeneration.

Uniqueness of Iamin: Iamin’s unique combination of superoxide dismutase-like activity and chemoattractant properties sets it apart from other growth factors and copper peptides. Its ability to attract specific cell types and protect tissues from oxidative damage makes it particularly effective in promoting wound healing .

Properties

IUPAC Name |

copper;acetic acid;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate;6-amino-2-[[2-[(2-amino-1-oxidoethylidene)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate;hydron |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H24N6O4.2C2H4O2.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;2*1-2(3)4;/h2*7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);2*1H3,(H,3,4);/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNQZVCDZKODKF-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC(=O)O.CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])N=C(CN)[O-].[Cu+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54CuN12O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Difluoro-3'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8199541.png)

![4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199549.png)

![3'-Chloro-4,5-difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B8199552.png)

![4,5-Difluoro-4'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8199555.png)

![5-(Difluoromethoxy)-3'-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B8199572.png)

![5-(Difluoromethoxy)-4'-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B8199581.png)

![4'-Chloro-5-(difluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199585.png)

![1,3-dibromo-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B8199597.png)